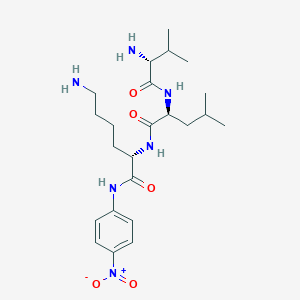![molecular formula C14H8F3N3OS B10829200 N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide](/img/structure/B10829200.png)
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide is known for its potent and selective antagonistic properties towards a specific class of G protein-coupled receptors called P2Y1 receptors. This compound has a molecular formula of C14H8F3N3OS and a molecular weight of 323.3.
Preparation Methods
The synthesis of N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide involves several steps. One common method includes the reaction of 6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine with benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its selective antagonistic properties towards P2Y1 receptors make it valuable in studying cellular signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases where P2Y1 receptors play a role.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide exerts its effects involves its interaction with P2Y1 receptors. By binding to these receptors, it inhibits their activity, thereby modulating the associated signaling pathways. This can affect various cellular processes, including platelet aggregation and vascular tone regulation.
Comparison with Similar Compounds
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide can be compared with other compounds that target P2Y1 receptors, such as:
MRS2179: Another P2Y1 receptor antagonist, but with a different chemical structure.
BPTU: A selective P2Y1 receptor antagonist with distinct pharmacological properties.
The uniqueness of this compound lies in its specific trifluoromethyl and thiazolopyridine moieties, which contribute to its high selectivity and potency.
Properties
Molecular Formula |
C14H8F3N3OS |
|---|---|
Molecular Weight |
323.29 g/mol |
IUPAC Name |
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)11-6-10-9(7-18-11)19-13(22-10)20-12(21)8-4-2-1-3-5-8/h1-7H,(H,19,20,21) |
InChI Key |
KJUHTNCFAKBKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CN=C(C=C3S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829132.png)
![(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829140.png)

![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829157.png)

![7,7-Dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829173.png)
![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)
![2-[1-[2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide](/img/structure/B10829192.png)
![2,4-dimethyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829207.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829217.png)

